{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE: is a complex organic compound that features a biphenyl group, a tetrazole ring, and a sulfanyl-propan-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of Biphenyl-4-ylmethyl Intermediate: The initial step involves the preparation of the biphenyl-4-ylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group.
Attachment of Sulfanyl-Propan-Amine Moiety: The final step involves the nucleophilic substitution reaction to attach the sulfanyl-propan-amine moiety to the biphenyl-tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The biphenyl and tetrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the tetrazole ring is particularly significant due to its bioisosteric properties, which can mimic carboxylate groups in biological systems.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit activity against certain diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of {[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1’-biphenyl-4-ylmethyl)-1-methyl-1H-tetrazol-5-amine
- 2-ethoxy-1-{[2’-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole
- (2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol
Uniqueness
{[1,1'-BIPHENYL]-4-YLMETHYL}({3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the combination of its biphenyl, tetrazole, and sulfanyl-propan-amine moieties. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N5S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C18H21N5S/c1-23-18(20-21-22-23)24-13-5-12-19-14-15-8-10-17(11-9-15)16-6-3-2-4-7-16/h2-4,6-11,19H,5,12-14H2,1H3 |
InChI Key |
NLLYZGUDYLZAJQ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.